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Abstract
Nidufexor (LMB-763) is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR)

partial agonist that has been investigated for the treatment of nonalcoholic steatohepatitis

(NASH) and diabetic nephropathy.[1][2] Developed by Novartis, Nidufexor emerged from a

high-throughput screening campaign aimed at identifying non-steroidal FXR modulators with a

distinct pharmacological profile from bile acid-derived agonists like obeticholic acid.[3] This

technical guide provides an in-depth overview of the discovery, mechanism of action, and

preclinical and clinical development of Nidufexor, with a focus on quantitative data,

experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry
Nidufexor was identified through a medicinal chemistry effort focused on a tricyclic

dihydrochromenopyrazole core.[3] The discovery process involved two distinct high-throughput

screening (HTS) campaigns: a biochemical FXR-HTRF assay measuring the ligand-induced

interaction between FXR and the Steroid Receptor Coactivator-1 (SRC1), and a cell-based

FXR BSEP-luciferase reporter assay to measure the transcriptional activity of FXR on its target

genes. This dual-screening approach led to the identification of a novel chemical series, which

was subsequently optimized to improve potency and pharmacokinetic properties, ultimately

yielding Nidufexor (compound 1 in the discovery publication). A key aspect of its design was to

create a non-bile acid agonist to avoid the off-target effects associated with bile acid-like
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molecules, such as activation of the G-protein coupled bile acid receptor 1 (GPBAR1, also

known as TGR5).

Mechanism of Action: Partial FXR Agonism
Nidufexor acts as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor highly

expressed in the liver, intestine, and kidneys. FXR is a key regulator of bile acid, lipid, and

glucose metabolism. Upon activation by endogenous bile acids or synthetic agonists, FXR

forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences

called FXR response elements (FXREs) in the promoter regions of target genes, thereby

modulating their transcription.

As a partial agonist, Nidufexor elicits a submaximal response compared to full FXR agonists.

This nuanced activity profile was sought to potentially mitigate some of the side effects

observed with full agonists, such as alterations in lipid profiles. In preclinical studies, Nidufexor
demonstrated selective modulation of FXR-dependent genes, leading to beneficial effects on

steatosis, inflammation, and fibrosis in a murine model of NASH.
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Caption: FXR Signaling Pathway Activation by Nidufexor.
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The in vitro activity of Nidufexor was characterized using various assays to determine its

potency and efficacy as an FXR agonist.

Table 1: In Vitro Activity of Nidufexor

Assay Description Metric Value Reference

FXR-HTRF

Assay

Measures ligand-

induced

interaction

between FXR

and SRC1.

EC50 480 nM

% Efficacy (vs.

GW4064)
70%

FXR BSEP-

Luciferase

Reporter Assay

Measures

transcriptional

activity of FXR

on the BSEP

promoter.

EC50 690 nM

% Efficacy (vs.

GW4064)
67%

Rat Primary

Hepatocyte

Assay

Measures

induction of FXR

target genes.

BSEP mRNA

induction
~3.7-fold

SHP mRNA

induction
(less than BSEP)

Preclinical Pharmacokinetics
The pharmacokinetic profile of Nidufexor was evaluated in several preclinical species.

Table 2: Pharmacokinetic Parameters of Nidufexor in Preclinical Models
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Species Route Dose t1/2 (h)
Bioavailabil
ity (%)

Reference

Mouse IV 3 mg/kg 4.5 -

PO 10 mg/kg 3.5 High

Rat IV 5 mg/kg 4.4 -

PO 10 mg/kg 2.7
Moderate

(52-72%)

Dog IV 0.5 mg/kg 6.8 -

PO 2 mg/kg 10.1 High

Efficacy in a Murine Model of NASH
Nidufexor's efficacy was assessed in the STAM™ mouse model of NASH, which recapitulates

the key features of the human disease, including steatosis, inflammation, fibrosis, and

progression to hepatocellular carcinoma.
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Caption: Logical Flow of Nidufexor's Discovery and Development.
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Conclusion
Nidufexor represents a significant effort in the development of non-bile acid FXR agonists for

metabolic diseases. Its discovery and preclinical development demonstrated a promising profile

of partial FXR agonism with efficacy in a relevant animal model of NASH. Phase 2 clinical trials

have provided evidence of target engagement and potential therapeutic benefit in both NASH

and diabetic nephropathy. The data gathered from these studies provide a solid foundation for

understanding the therapeutic potential and safety profile of this novel compound. Further

investigation would be needed to fully elucidate its long-term efficacy and safety in larger

patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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